(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine
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Overview
Description
(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a piperazine ring substituted with a methyl group and an oxolane ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and oxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are employed to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: It is used in biological research to study its effects on various biological pathways and processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine: Unique due to its specific stereochemistry and functional groups.
Pyrazolo[3,4-c]pyridine Compounds: Similar in terms of their use in medicinal chemistry and biological research.
Imidazopyrazines and Pyrazolopyrimidines: Similar in their application as receptor modulators.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a piperazine and an oxolane ring. This combination of features makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChI Key |
OJANKABONAWVQQ-RKDXNWHRSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2COC[C@H]2N |
Canonical SMILES |
CN1CCN(CC1)C2COCC2N |
Origin of Product |
United States |
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